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Compound of Interest

Compound Name:
4-[3-(4-

Aminophenoxy)propoxy]aniline

Cat. No.: B1268366 Get Quote

An In-Depth Technical Guide to 4-[3-(4-
Aminophenoxy)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-[3-(4-Aminophenoxy)propoxy]aniline is a symmetrical aromatic amine belonging to the

class of diaryl ethers linked by a short alkoxy chain. This molecular scaffold is of significant

interest in medicinal chemistry and materials science due to the versatile chemical properties

conferred by the amino groups and the ether linkages. The presence of two primary aromatic

amine functionalities provides sites for further chemical modifications, making it a valuable

building block for the synthesis of more complex molecules, including polymers and

pharmacologically active agents. This guide provides a comprehensive overview of its chemical

identity, structural elucidation, physicochemical properties, a plausible synthetic route, and a

prospective look at its potential biological activities based on related structures.

IUPAC Name and Structure Elucidation
The formal IUPAC name for the compound is 4-[3-(4-aminophenoxy)propoxy]aniline.

The structure consists of two aniline moieties linked at the para position through a three-carbon

propyl chain via ether bonds.
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Chemical Structure
Caption: Chemical structure of 4-[3-(4-Aminophenoxy)propoxy]aniline.

Physicochemical Properties
Quantitative experimental data for 4-[3-(4-Aminophenoxy)propoxy]aniline is not readily

available in the literature. The following table summarizes its known identifiers and predicted

physicochemical properties based on its structure.

Property Value Source/Method

IUPAC Name
4-[3-(4-

Aminophenoxy)propoxy]aniline
-

CAS Number 52980-20-8 [1]

Molecular Formula C₁₅H₁₈N₂O₂ [1]

Molecular Weight 258.32 g/mol [1]

Appearance
Expected to be a solid at room

temperature
Inferred

Melting Point Not reported -

Boiling Point Not reported -

Solubility
Likely soluble in DMSO,

ethanol; poorly soluble in water
Inferred

Hydrogen Bond Donors 2 Calculated

Hydrogen Bond Acceptors 4 Calculated

Rotatable Bonds 6 Calculated

Synthesis and Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of 4-[3-(4-
Aminophenoxy)propoxy]aniline is not available in peer-reviewed literature. However, a

plausible and commonly employed method for the synthesis of analogous
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bis(aminophenoxy)alkanes involves a two-step process: a Williamson ether synthesis followed

by the reduction of nitro groups.

Proposed Synthetic Workflow

Step 1: Williamson Ether Synthesis

Step 2: Reduction

4-Nitrophenol

1,3-Bis(4-nitrophenoxy)propaneK₂CO₃, DMF, Heat

1,3-Dibromopropane

1,3-Bis(4-nitrophenoxy)propane 4-[3-(4-Aminophenoxy)propoxy]aniline
H₂, Pd/C, Ethanol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline.

Experimental Protocol (Generalized)
Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)propane

Objective: To synthesize the dinitro intermediate via a Williamson ether synthesis.

Methodology:

To a solution of 4-nitrophenol (2.0 equivalents) in a polar aprotic solvent such as N,N-

dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (K₂CO₃)

(2.2 equivalents).

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into ice-water.

The precipitated solid is collected by filtration, washed with water, and recrystallized from a

suitable solvent (e.g., ethanol) to yield pure 1,3-bis(4-nitrophenoxy)propane.

Step 2: Synthesis of 4-[3-(4-Aminophenoxy)propoxy]aniline

Objective: To reduce the nitro groups of the intermediate to amino groups.

Methodology:

Dissolve 1,3-bis(4-nitrophenoxy)propane (1.0 equivalent) in a suitable solvent such as

ethanol or ethyl acetate.

Add a catalytic amount of palladium on carbon (10% Pd/C).

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a

suitable pressure (e.g., 50 psi) at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield pure 4-[3-(4-Aminophenoxy)propoxy]aniline.

Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be

predicted based on the structure of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the two aniline rings, likely appearing as two sets of doublets in the
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aromatic region (around 6.5-7.0 ppm). The methylene protons of the propoxy chain would

appear as multiplets in the upfield region. The protons of the two CH₂ groups attached to the

oxygens would be expected around 4.0 ppm, and the central CH₂ group would be at a

slightly higher field. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with those

attached to the oxygen and nitrogen atoms being the most downfield. The three different

carbons of the propoxy chain would also be distinguishable.

FTIR: The infrared spectrum should exhibit characteristic peaks for N-H stretching of the

primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic

C=C stretching (around 1500-1600 cm⁻¹), and C-O ether stretching (around 1200-1250

cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (m/z = 258.32). Fragmentation patterns would likely

involve cleavage of the ether bonds and the propoxy chain.

Potential Applications in Drug Development and
Biological Activity
Specific biological studies on 4-[3-(4-Aminophenoxy)propoxy]aniline have not been

reported. However, the diaryl ether and bis-aniline motifs are present in many biologically active

molecules, suggesting potential areas for investigation.

Antimicrobial Activity: Diaryl ether derivatives have been investigated as potential

antimicrobial agents. The structural similarity of the title compound to other

bis(phenoxy)alkanes suggests it could be screened for activity against various bacterial and

fungal strains.[2]

Anticancer Activity: The diaryl ether scaffold is a privileged structure in the design of

anticancer agents.[3] Molecules containing this moiety have been shown to exhibit

antiproliferative activity against various cancer cell lines. Further derivatization of the amino

groups could lead to compounds with enhanced cytotoxic effects.
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Antioxidant Properties: Phenolic and anilinic compounds are known for their antioxidant

properties due to their ability to scavenge free radicals. The presence of two aminophenoxy

groups suggests that this compound could exhibit antioxidant activity.[4]

Polymer and Materials Science: The diamine nature of this compound makes it a suitable

monomer for the synthesis of high-performance polymers such as polyimides and

polyamides, which have applications in electronics and aerospace due to their thermal

stability.

Conclusion
4-[3-(4-Aminophenoxy)propoxy]aniline is a chemically interesting molecule with potential for

further exploration in both medicinal chemistry and materials science. While there is a lack of

specific experimental data for this compound, its structural features suggest that it could serve

as a valuable building block for the synthesis of novel compounds with a range of biological

activities. The proposed synthetic route provides a practical approach for its preparation, which

would enable further investigation into its physicochemical properties and pharmacological

potential. This guide serves as a foundational resource for researchers interested in exploring

the chemistry and potential applications of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1268366#4-3-4-aminophenoxy-propoxy-aniline-
iupac-name-and-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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